molecular formula C6H6BrClS B13583206 3-Bromo-5-(chloromethyl)-2-methylthiophene

3-Bromo-5-(chloromethyl)-2-methylthiophene

Cat. No.: B13583206
M. Wt: 225.53 g/mol
InChI Key: RCTYNQFXEYUELB-UHFFFAOYSA-N
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Description

3-Bromo-5-(chloromethyl)-2-methylthiophene is an organic compound belonging to the class of heterocyclic compounds known as thiophenes. Thiophenes are sulfur-containing five-membered aromatic rings that are widely used in organic synthesis and pharmaceutical chemistry. The presence of bromine and chloromethyl groups on the thiophene ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(chloromethyl)-2-methylthiophene typically involves the bromination and chloromethylation of 2-methylthiophene. One common method is as follows:

    Bromination: 2-Methylthiophene is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 3-position of the thiophene ring.

    Chloromethylation: The brominated product is then subjected to chloromethylation using formaldehyde (CH2O) and hydrochloric acid (HCl) to introduce the chloromethyl group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(chloromethyl)-2-methylthiophene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine and chloromethyl groups can be reduced to form simpler derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products

    Substitution: Products with various functional groups replacing the bromine or chloromethyl groups.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated or dechloromethylated thiophenes.

Scientific Research Applications

3-Bromo-5-(chloromethyl)-2-methylthiophene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(chloromethyl)-2-methylthiophene depends on the specific chemical reactions it undergoes. In general, the bromine and chloromethyl groups can participate in various electrophilic and nucleophilic reactions, leading to the formation of new chemical bonds and functional groups. The thiophene ring can also interact with biological targets through π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylthiophene: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.

    5-(Chloromethyl)-2-methylthiophene:

    2-Methylthiophene: Lacks both bromine and chloromethyl groups, making it less versatile for chemical modifications.

Uniqueness

3-Bromo-5-(chloromethyl)-2-methylthiophene is unique due to the presence of both bromine and chloromethyl groups, which provide multiple sites for chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H6BrClS

Molecular Weight

225.53 g/mol

IUPAC Name

3-bromo-5-(chloromethyl)-2-methylthiophene

InChI

InChI=1S/C6H6BrClS/c1-4-6(7)2-5(3-8)9-4/h2H,3H2,1H3

InChI Key

RCTYNQFXEYUELB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)CCl)Br

Origin of Product

United States

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